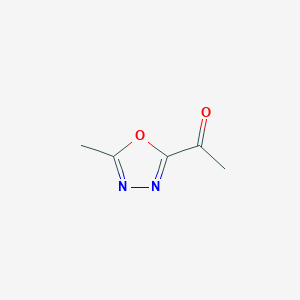

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3(8)5-7-6-4(2)9-5/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRXSOIVLXSHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 5 Methyl 1,3,4 Oxadiazol 2 Yl Ethanone and Its Analogues

Retrosynthetic Analysis of the 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgdeanfrancispress.com For this compound, the primary disconnection breaks the C-C bond between the acetyl group and the oxadiazole ring, and the C-N and C-O bonds within the heterocyclic ring. This approach reveals that the core structure can be assembled from key precursors like acetohydrazide and a suitable acetyl-donating reagent, or through the cyclization of a diacylhydrazine intermediate. nih.gov

A plausible retrosynthetic pathway for 5-substituted-2-amino-1,3,4-oxadiazoles, which are structurally related to the target compound, involves disconnecting the molecule to reveal acylhydrazides and a cyanating agent as potential starting materials. nih.gov This highlights the central role of hydrazide intermediates in the synthesis of the 1,3,4-oxadiazole (B1194373) ring.

Precursor Synthesis and Functionalization Routes

The successful synthesis of this compound and its analogs hinges on the efficient preparation of key precursors, particularly hydrazide intermediates.

Synthesis of Hydrazide Intermediates (e.g., Acyl Hydrazides, Acetohydrazides)

Acyl hydrazides are fundamental building blocks for 1,3,4-oxadiazoles. nih.govnih.gov A common and straightforward method for their synthesis involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). nih.govijrrr.comnih.gov For instance, ethyl 2-(2-acetamidophenoxy)acetate can be treated with hydrazine monohydrate in ethanol (B145695) to yield the corresponding acetohydrazide. nih.gov Similarly, substituted aromatic acids can be converted to their ethyl esters via Fischer esterification, which are then reacted with hydrazine hydrate to produce the desired hydrazide derivative. nih.gov

The general synthetic route can be summarized as:

Esterification: Carboxylic acid is reacted with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the corresponding ester.

Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to produce the acyl hydrazide. nih.govijrrr.com

Formation of Substituted Acetohydrazides

The synthesis of substituted acetohydrazides allows for the introduction of various functional groups into the final oxadiazole structure. One-pot synthesis methods have been developed for this purpose, offering efficiency and convenience. For example, a one-pot reaction between a carboxylic acid and benzohydrazide (B10538) using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a dehydrating agent can yield 5-aryl-1,3,4-oxadiazoles in excellent yields. researchgate.net This approach directly forms the diacylhydrazine intermediate which then cyclizes.

Strategies for 1,3,4-Oxadiazole Ring Formation

The construction of the 1,3,4-oxadiazole ring is the pivotal step in the synthesis of the target compound. Several methods are employed, with the choice often depending on the desired substitution pattern and the nature of the starting materials.

Cyclization via Carbon Disulfide and Potassium Hydroxide (B78521)

A well-established method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of acylhydrazides with carbon disulfide in an alcoholic solution of potassium hydroxide. thieme-connect.deijper.orgnih.gov The resulting intermediate is then acidified to yield the thiol, which can be a precursor to further derivatization. nih.gov

The reaction proceeds as follows:

The acylhydrazide reacts with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt. impactfactor.org

Intramolecular cyclization of this salt, followed by elimination of hydrogen sulfide, leads to the formation of the oxadiazole ring. impactfactor.org

Acidification of the reaction mixture yields the 5-substituted-1,3,4-oxadiazole-2-thiol. ijrrr.comnih.gov

This method is particularly useful for creating a handle at the 2-position of the oxadiazole ring for further functionalization.

Reaction with Carboxylic Acids and Dehydrating Agents (e.g., Polyphosphoric Acid, Phosphorous Oxychloride, Acetic Anhydride)

One of the most common and versatile methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. nih.govmdpi.com This can be achieved by reacting an acylhydrazide with a carboxylic acid or its derivative in the presence of a strong dehydrating agent. nih.govresearchgate.net

Commonly used dehydrating agents include:

Phosphorous Oxychloride (POCl₃): This is a widely used and effective reagent for the cyclization of diacylhydrazines. nih.govnih.govijper.orgmdpi.com The reaction typically involves heating the acylhydrazide and the carboxylic acid in the presence of POCl₃. nih.gov

Polyphosphoric Acid (PPA): PPA can also be used to effect the cyclodehydration. The reaction is often carried out at elevated temperatures. researchgate.netmdpi.com

Acetic Anhydride (B1165640): Acetic anhydride can serve as both a reactant and a dehydrating agent, particularly in the synthesis of 3-acetyl-1,3,4-oxadiazolines from hydrazide-hydrazones. researchgate.netresearchgate.netmdpi.com

The general mechanism involves the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole ring. The choice of dehydrating agent can influence the reaction conditions and yields. nih.govresearchgate.net

Synthetic Methodologies Summary

| Method | Precursors | Reagents | Key Features | References |

| Cyclization via Carbon Disulfide | Acylhydrazides | Carbon Disulfide, Potassium Hydroxide | Forms 5-substituted-1,3,4-oxadiazole-2-thiols | thieme-connect.deijper.orgnih.gov |

| Reaction with Carboxylic Acids and Dehydrating Agents | Acylhydrazides, Carboxylic Acids | POCl₃, PPA, Acetic Anhydride | Versatile method for 2,5-disubstituted 1,3,4-oxadiazoles | nih.govnih.govresearchgate.netmdpi.comresearchgate.net |

One-Pot Synthetic Approaches for Oxadiazole Derivatives

One-pot syntheses have become a cornerstone of modern organic chemistry, offering an efficient and resource-conscious route to complex molecules. In the context of 1,3,4-oxadiazole derivatives, these methods circumvent the need for isolating intermediates, thereby saving time, solvents, and reagents.

A variety of one-pot procedures for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles have been developed. jchemrev.com One common strategy involves the condensation and subsequent oxidative cyclization of acylhydrazones. For instance, N-acylhydrazones, formed in situ from the reaction of an aldehyde and a hydrazide, can be cyclized using various oxidizing agents like chloramine-T or iodine. jchemrev.comnih.gov The use of stoichiometric molecular iodine with potassium carbonate is a notable transition-metal-free method for this transformation. jchemrev.com

Another powerful one-pot approach utilizes N-isocyaniminotriphenylphosphorane, which can react with a carboxylic acid and a secondary amine in the presence of an aldehyde to yield highly substituted 1,3,4-oxadiazole derivatives. jchemrev.comjchemrev.com Microwave-assisted synthesis has also been employed to accelerate the one-pot condensation of monoaryl hydrazides with acid chlorides, leading to good to excellent yields without the need for an acid catalyst or dehydrating agent. jchemrev.comjchemrev.com

Researchers have also utilized domino protocols. For example, a metal-free domino reaction promoted by iodine allows for the synthesis of 1,3,4-oxadiazoles from hydrazides and methyl ketones through an oxidative cleavage of C-H or C-C bonds followed by cyclization. organic-chemistry.org The choice of base, such as potassium carbonate, is often crucial in these reactions for promoting both cyclization and the necessary bond cleavage. organic-chemistry.org

Table 1: Comparison of One-Pot Synthetic Methods for 1,3,4-Oxadiazole Derivatives

| Method | Reactants | Reagents/Conditions | Advantages | Yields |

|---|---|---|---|---|

| Oxidative Cyclization | Acylhydrazones | Chloramine-T or I2/K2CO3 | Metal-free, efficient | Good |

| Multi-component Reaction | N-isocyaniminotriphenylphosphorane, carboxylic acid, amine, aldehyde | CH2Cl2, room temperature | High yields, mild conditions | High |

| Microwave-Assisted Condensation | Monoaryl hydrazides, acid chlorides | HMPA, Microwave | Fast, no catalyst/dehydrating agent needed | Good to Excellent |

Derivatization of the Ethanone (B97240) Moiety and Side Chains

The ethanone group of this compound and the side chains of its analogues serve as versatile handles for further chemical modification, allowing for the creation of a diverse library of related compounds.

Reactions with α-Halo Ketones (e.g., Phenacyl Bromides)

The active methylene (B1212753) group of the ethanone moiety is nucleophilic and can react with electrophiles like α-halo ketones, such as phenacyl bromides. This reaction, a type of alkylation, typically proceeds in the presence of a base to deprotonate the α-carbon of the ethanone. The resulting product is a 1,4-dicarbonyl compound, which can be a valuable intermediate for the synthesis of other heterocyclic systems. researchgate.netnih.gov

While specific examples involving this compound are not extensively detailed in the literature, the general reactivity of α-haloketones with nucleophiles is well-established. nih.gov These reactions have been widely used to synthesize a variety of heterocyclic compounds, including furans, oxazoles, and their fused derivatives. nih.govresearchgate.netresearchgate.net The reaction of α-haloketones with various amides, for example, is a known route to oxazole (B20620) derivatives. researchgate.net

Functionalization through Schiff Base Formation and Subsequent Cyclization

The carbonyl group of the ethanone is susceptible to condensation reactions with primary amines to form Schiff bases (or imines). This reaction is a fundamental transformation in organic synthesis. bibliomed.org For instance, reacting this compound with a substituted aniline (B41778) in the presence of an acid catalyst would yield the corresponding N-aryl imine.

These Schiff bases are not merely final products but are often versatile intermediates for further cyclization reactions. impactfactor.orgresearchgate.net Depending on the structure of the amine used and the subsequent reaction conditions, the Schiff base can be cyclized to form a variety of new heterocyclic rings attached to the oxadiazole core. For example, reaction with acid hydrazides can lead to the formation of new heterocyclic systems. impactfactor.org The literature contains numerous examples of Schiff bases derived from heterocyclic aldehydes and ketones being used as precursors for biologically active compounds. eijppr.cominformaticsjournals.co.in

Table 2: General Scheme for Schiff Base Formation and Potential Cyclization

| Starting Material | Reactant | Intermediate | Potential Products |

|---|

Optimization of Reaction Conditions and Yields in Oxadiazole Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired 1,3,4-oxadiazole products while minimizing reaction times and the formation of byproducts. Key parameters that are often tuned include the choice of solvent, catalyst, temperature, and the nature of the dehydrating or coupling agent.

In the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the cyclodehydration of 1,2-diacylhydrazines, a variety of dehydrating agents have been explored, ranging from harsh reagents like phosphorus oxychloride and polyphosphoric acid to milder alternatives. researchgate.netopenmedicinalchemistryjournal.comnih.gov The choice of reagent can significantly impact the yield and compatibility with other functional groups in the molecule.

For the synthesis of 2-amino-1,3,4-oxadiazoles, a comparative study of coupling reagents for the cyclodesulfurization of thiosemicarbazides found that TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be a highly effective reagent, sometimes providing better yields than other coupling agents like DCC or DIC. luxembourg-bio.com The study also highlighted that the electronic nature of substituents on the starting benzhydrazide can influence the reaction, with electron-donating groups often leading to higher yields. luxembourg-bio.com

Solvent selection is also crucial. For instance, in the substitution reaction of oxadiazole derivatives with diethyl iminodiacetate, acetonitrile (B52724) was found to be a superior solvent compared to DMF or DMSO, owing to its aprotic polarity and lower boiling point. mdpi.com The development of environmentally benign methods has also led to the use of greener solvents and catalyst systems. openmedicinalchemistryjournal.com

Table 3: Factors for Optimization in 1,3,4-Oxadiazole Synthesis

| Parameter | Options | Effect on Reaction |

|---|---|---|

| Dehydrating/Coupling Agent | POCl3, PPA, TBTU, Burgess reagent | Affects yield, reaction time, and functional group tolerance. openmedicinalchemistryjournal.comluxembourg-bio.com |

| Solvent | Acetonitrile, DMF, DMSO, Ethanol | Influences solubility, reaction rate, and ease of workup. mdpi.comrasayanjournal.co.in |

| Base | K2CO3, DIEA, NaOH | Crucial for promoting cyclization and deprotonation steps. organic-chemistry.orgluxembourg-bio.com |

| Temperature | Room temperature to reflux | Affects reaction kinetics; higher temperatures can increase rate but may lead to side products. |

| Catalyst | Iodine, Fe(III)/TEMPO, Copper nanoparticles | Can enable milder reaction conditions and improve yields. organic-chemistry.org |

Reaction Chemistry and Transformational Studies of 1 5 Methyl 1,3,4 Oxadiazol 2 Yl Ethanone Derivatives

Reactivity Profiles of the 1,3,4-Oxadiazole (B1194373) Heterocycle

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov This arrangement of heteroatoms renders the ring electron-deficient, which significantly influences its reactivity. thieme-connect.de The presence of two pyridine-type nitrogen atoms reduces the aromaticity of the oxadiazole ring compared to furan, making it a weak base. nih.gov

Electrophilic substitution reactions on the carbon atoms of the 1,3,4-oxadiazole ring are generally difficult to achieve due to the low electron density at these positions. thieme-connect.de Instead, electrophilic attack, such as alkylation, tends to occur at the electron-rich nitrogen atoms. thieme-connect.de Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack. While the ring is generally resistant to nucleophilic aromatic substitution, the addition of a strong nucleophile can lead to ring-opening reactions, often resulting in the formation of acylhydrazine derivatives. thieme-connect.deacs.org

Chemical Transformations Involving the Ethanone (B97240) Side Chain

The ethanone side chain of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The acetyl group can participate in reactions typical of ketones, as well as transformations that are influenced by the attached oxadiazole ring.

One common transformation is the cyclization reaction of the corresponding hydrazones in an acetic anhydride (B1165640) medium to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. mdpi.com This reaction provides a pathway to more complex heterocyclic systems. Studies have shown that the resulting 3-acetyl-1,3,4-oxadiazole derivatives can exhibit greater biological activity than their hydrazide-hydrazone precursors. mdpi.com

The acetyl group can also serve as a precursor for the formation of other functional groups. For instance, the methyl group of the acetyl moiety can be a site for condensation reactions. Furthermore, the carbonyl group can undergo reduction to an alcohol or be converted to other functionalities through various synthetic methodologies. The presence of the oxadiazole ring can influence the reactivity of the ethanone side chain, for example, by stabilizing intermediates or influencing the regioselectivity of reactions.

Annulation and Ring-Fusion Reactions with the Oxadiazole Scaffold

The 1,3,4-oxadiazole ring can participate in annulation and ring-fusion reactions to construct more complex polycyclic and fused heterocyclic systems. These reactions often leverage the inherent reactivity of the oxadiazole as a diene or a dipolarophile precursor in cycloaddition reactions.

A notable example is the intramolecular Diels-Alder reaction of 1,3,4-oxadiazoles. nih.gov In this type of reaction, the oxadiazole acts as an azadiene, which can react with a dienophile tethered to the oxadiazole ring. This is typically followed by the loss of dinitrogen (N2) to form a new ring. The reactivity in these cycloadditions is enhanced by electron-withdrawing groups on the oxadiazole ring. nih.gov For a molecule like this compound, the ethanone side chain could be chemically modified to incorporate a dienophile, thereby enabling such intramolecular cycloadditions.

Furthermore, 1,3,4-oxadiazoles can be precursors to carbonyl ylides, which are 1,3-dipoles. nih.gov These can then undergo [3+2] cycloaddition reactions with various dipolarophiles to form five-membered rings. This tandem [4+2]/[3+2] cycloaddition cascade provides a powerful strategy for the synthesis of complex polycyclic structures. nih.gov

Annulation can also be achieved by constructing a new ring onto the existing oxadiazole scaffold. For example, starting from a suitably functionalized 1,3,4-oxadiazole, such as one bearing a hydrazinyl group, fused triazolo-oxadiazole systems can be synthesized through reactions with reagents like carbon disulfide or cyanogen (B1215507) bromide. uobaghdad.edu.iq The ethanone group of the title compound could be converted to a hydrazone and subsequently to a hydrazinyl group to participate in such ring-fusion reactions.

Mechanistic Investigations of Key Synthetic and Degradative Pathways

Understanding the mechanisms of the formation and degradation of the 1,3,4-oxadiazole ring is crucial for the rational design of synthetic routes and for predicting the stability of these compounds.

The synthesis of the 1,3,4-oxadiazole ring often proceeds through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones. nih.govnih.gov A variety of reagents, including phosphorus oxychloride, thionyl chloride, and milder reagents like carbodiimides, can be used to effect the cyclodehydration. nih.govnih.gov The mechanism of these reactions generally involves the activation of a carbonyl group, followed by intramolecular nucleophilic attack by the other acylhydrazide nitrogen and subsequent dehydration.

An alternative and widely used method involves the reaction of acylhydrazides with carbon disulfide in a basic medium to form 5-substituted-1,3,4-oxadiazole-2-thiols. nih.gov This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization and elimination of hydrogen sulfide.

Oxidative cyclization of N-acylhydrazones is another important pathway to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov These reactions can be promoted by various oxidizing agents, such as bromine, potassium permanganate, or hypervalent iodine reagents. mdpi.com The mechanism is believed to involve the oxidation of the hydrazone nitrogen, followed by intramolecular cyclization onto the carbonyl oxygen and subsequent elimination to form the aromatic oxadiazole ring. A direct annulation of hydrazides with methyl ketones to form 1,3,4-oxadiazoles has also been reported, which is proposed to proceed through an oxidative cleavage of C-H bonds, followed by cyclization and deacylation. organic-chemistry.org

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone. By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and 2D NMR spectra, the precise connectivity of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, two key singlet signals are anticipated. The methyl group attached to the oxadiazole ring (5-Methyl) would typically appear in the range of δ 2.4-2.7 ppm. researchgate.netresearchgate.net The protons of the acetyl group (ethanone) are expected to resonate further downfield, likely in the region of δ 2.6-2.8 ppm, due to the deshielding effect of the adjacent carbonyl group. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbon of the methyl group on the oxadiazole ring is expected to have a chemical shift in the range of δ 10-15 ppm. mdpi.com The acetyl methyl carbon would likely appear at δ 23-25 ppm. researchgate.net The carbonyl carbon of the ethanone (B97240) group is characteristically found significantly downfield, anticipated around δ 168-170 ppm. researchgate.net The two carbons of the 1,3,4-oxadiazole (B1194373) ring are expected to have distinct signals in the region of δ 155-165 ppm. researchgate.netmdpi.com

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in confirming the assignments made from ¹H and ¹³C NMR spectra. An HMBC experiment would show a correlation between the protons of the 5-methyl group and the C5 carbon of the oxadiazole ring, as well as a correlation between the acetyl protons and the carbonyl carbon, thus solidifying the structural elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 5-CH₃ | 2.4 - 2.7 | 10 - 15 |

| C=O-CH₃ | 2.6 - 2.8 | 23 - 25 |

| C=O | - | 168 - 170 |

| C2 (Oxadiazole) | - | 155 - 165 |

| C5 (Oxadiazole) | - | 155 - 165 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of this compound through its fragmentation pattern. The molecular formula of the compound is C₅H₆N₂O₂, with a calculated molecular weight of approximately 126.11 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 126. The fragmentation of 1,3,4-oxadiazole derivatives often involves the cleavage of the ring. mdpi.com Key fragmentation pathways for this compound would likely include the loss of the acetyl group (•COCH₃, 43 u) to give a fragment at m/z 83, corresponding to the [5-methyl-1,3,4-oxadiazol-2-yl]⁺ cation. Another characteristic fragmentation could be the cleavage of the N-N bond, leading to the formation of various smaller fragments. The presence of the acetyl group would also likely lead to a prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the parent ion and its major fragments with high accuracy. mdpi.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 126 | [M]⁺ |

| 83 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A strong absorption band is expected in the region of 1700-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone group (ethanone). researchgate.net The C=N stretching vibration of the oxadiazole ring is anticipated to appear in the range of 1610-1640 cm⁻¹. researchgate.netresearchgate.net The C-O-C stretching vibrations of the oxadiazole ring typically produce signals in the region of 1100-1200 cm⁻¹. researchgate.net The presence of the methyl groups would be indicated by C-H stretching vibrations around 2900-3000 cm⁻¹ and bending vibrations at lower frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | 1700 - 1720 |

| C=N (Oxadiazole) | 1610 - 1640 |

| C-O-C (Oxadiazole) | 1100 - 1200 |

| C-H (Aliphatic) | 2900 - 3000 |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

Other Analytical Techniques (e.g., UV-Vis Spectroscopy, Elemental Analysis, Chromatography)

In addition to the primary spectroscopic methods, other analytical techniques are essential for the complete characterization of this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The oxadiazole ring, being a conjugated system, is expected to absorb in the UV region. The exact wavelength of maximum absorption (λₘₐₓ) would be influenced by the solvent and the substituents.

Elemental Analysis: Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should align with the calculated values for the molecular formula C₅H₆N₂O₂, providing crucial evidence for the compound's purity and identity. biomedres.usresearchgate.net

Chromatography: Chromatographic techniques, such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are vital for monitoring the progress of the synthesis and for assessing the purity of the final product. researchgate.net Gas Chromatography (GC) could also be employed, often in conjunction with mass spectrometry (GC-MS), for separation and identification.

Advanced Chemical and Material Science Applications Non Clinical/non Biological

Application as Electron-Transporting (ET) and Hole-Blocking (HB) Materials in Organic Optoelectronics (e.g., OLEDs, OSCs)

The 1,3,4-oxadiazole (B1194373) moiety is well-known for its inherent electron-deficient character, which facilitates the transport of electrons. This property makes its derivatives, including 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone, promising candidates for use as electron-transporting (ET) and hole-blocking (HB) materials in organic optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). In these devices, efficient charge carrier injection, transport, and recombination are crucial for high performance.

The performance of such materials is intrinsically linked to their molecular orbital energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific experimental data for this compound is not widely available, studies on analogous 2-aryl-5-methyl-1,3,4-oxadiazoles provide valuable insights. For instance, theoretical calculations on related oxadiazole derivatives have shown that they possess low-lying LUMO levels, which is a desirable characteristic for efficient electron injection from the cathode in an OLED. This low LUMO level helps to reduce the energy barrier for electron injection, thereby improving device efficiency and lowering the operating voltage.

Furthermore, the wide energy gap between the HOMO and LUMO levels in oxadiazole derivatives makes them effective hole-blocking materials. In an OLED, the hole-blocking layer is positioned between the emissive layer and the electron-transporting layer to confine holes within the emissive layer, preventing them from reaching the cathode. This confinement enhances the probability of electron-hole recombination within the emissive layer, leading to improved electroluminescence efficiency.

Research on related 2-aryl-5-methyl-1,3,4-oxadiazole compounds has demonstrated their potential as blue emitters in OLEDs, particularly when complexed with metal ions like zinc(II). These complexes can exhibit high fluorescence quantum yields in the blue region of the visible spectrum, a critical component for full-color displays and white lighting applications. researchgate.net The spectral and luminescent properties of these materials are summarized in the table below.

| Compound | Solvent | Max Emission Wavelength (λflmax, nm) | Fluorescence Quantum Yield (φ) |

|---|---|---|---|

| 2-(2-Hydroxyphenyl)-5-methyl-1,3,4-oxadiazole | DMSO | 346 | 0.15 |

| Zinc(II) Complex | Various | 413–419 | 0.36–0.55 |

Integration into Polymeric and Hyperbranched Dendrimeric Structures

The incorporation of 1,3,4-oxadiazole units into macromolecular architectures, such as linear polymers and hyperbranched dendrimers, is a promising strategy for developing advanced materials with enhanced thermal, mechanical, and optoelectronic properties. The rigid and planar structure of the oxadiazole ring can impart desirable characteristics to the resulting polymers.

Poly(arylene ether 1,3,4-oxadiazole)s (PEODs) are a class of high-performance polymers that combine the excellent thermal stability and mechanical strength of aromatic polyethers with the desirable electronic properties of the oxadiazole moiety. researchgate.net The synthesis of such polymers often involves the polycondensation of bisphenol monomers containing preformed oxadiazole rings with activated aromatic dihalides. kpi.ua While direct polymerization of this compound is not a common approach, its derivatives can be functionalized to create suitable monomers for such polymerization reactions. For example, the methyl group could be functionalized to introduce reactive sites for polymerization. These polymers are known for their high glass transition temperatures, good thermal stability, and solubility in common organic solvents, making them processable for film and fiber formation. researchgate.netkpi.ua

Hyperbranched polymers and dendrimers containing 1,3,4-oxadiazole units are of interest for applications in organic electronics and as functional nanomaterials. nih.govnih.govmdpi.com Dendrimers are perfectly branched, monodisperse macromolecules with a central core, branching units, and terminal functional groups. nih.govmdpi.com The incorporation of oxadiazole moieties into the dendritic structure can lead to materials with unique photophysical properties and the ability to act as hosts for guest molecules. The synthesis of such structures can be achieved through either divergent or convergent approaches, where monomers containing the oxadiazole ring are systematically added to build the dendritic architecture. mdpi.com

| Polymer Type | Key Monomers | Notable Properties | Potential Applications |

|---|---|---|---|

| Poly(arylene ether 1,3,4-oxadiazole)s | Bisphenol-oxadiazoles, Activated aromatic dihalides | High thermal stability, good mechanical strength, solubility | High-performance films, fibers, and coatings |

| Hyperbranched Polymers/Dendrimers | Functionalized oxadiazole monomers | Unique photophysical properties, host-guest capabilities | Organic electronics, functional nanomaterials |

Utility as Synthetic Intermediates for Complex Molecule Synthesis

The 1,3,4-oxadiazole ring is a valuable synthon in organic synthesis, and this compound serves as a versatile intermediate for the construction of more complex molecules. The ketone functional group and the methyl group on the oxadiazole ring provide reactive sites for a variety of chemical transformations.

The synthesis of 1,3,4-oxadiazole derivatives often begins with the cyclization of N,N'-diacylhydrazines using dehydrating agents such as phosphorus oxychloride or polyphosphoric acid. nih.gov The ethanone (B97240) moiety in the target compound can be derived from reactions involving acetic anhydride (B1165640) or related acetylating agents. researchgate.net Once formed, the ketone group can undergo a wide range of reactions, including condensation, reduction, and reactions with organometallic reagents, to introduce further complexity into the molecule.

For example, the ketone can react with hydrazines to form hydrazones, which can then be cyclized to generate other heterocyclic systems. Condensation with active methylene (B1212753) compounds can lead to the formation of chalcone-like structures, which are themselves important intermediates in the synthesis of flavonoids and other natural products. The methyl group on the oxadiazole ring can also be functionalized, for instance, through halogenation, to provide a handle for further synthetic manipulations.

The utility of oxadiazole derivatives as synthetic intermediates is highlighted in the synthesis of various bioactive compounds. Although this article focuses on non-biological applications, the synthetic methodologies are transferable. For instance, the synthesis of pyrazole-containing oxadiazole derivatives has been reported, where the oxadiazole serves as a stable core to which other heterocyclic rings are appended. researchgate.net Similarly, the synthesis of thiazolidinone derivatives from oxadiazole precursors has been demonstrated. biomedres.us These examples underscore the role of this compound as a building block for creating a diverse array of functional molecules.

Design Principles for Chemical Probes and Tools in Research

The unique photophysical properties of the 1,3,4-oxadiazole scaffold make it an attractive component in the design of chemical probes and research tools, particularly fluorescent sensors. The design of such probes is guided by several key principles, including the mechanism of analyte detection, the desired photophysical response (e.g., "turn-on" or "turn-off" fluorescence), and selectivity for the target analyte.

A common design strategy involves coupling the oxadiazole fluorophore to a receptor unit that selectively binds to the analyte of interest. Upon binding, a change in the electronic properties of the system occurs, leading to a measurable change in the fluorescence signal. This can be due to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or Förster resonance energy transfer (FRET).

For example, 1,3,4-oxadiazole-based fluorescent chemosensors have been designed for the detection of metal ions. In these systems, the oxadiazole core acts as the fluorophore, and a chelating group attached to the molecule serves as the receptor for the metal ion. Binding of the metal ion can disrupt a PET process that quenches the fluorescence in the free sensor, resulting in a "turn-on" fluorescence response.

Another application is in the detection of nitroaromatic compounds, which are often associated with explosives. The electron-deficient nature of the oxadiazole ring can facilitate interactions with electron-rich nitroaromatic compounds through π-π stacking. This interaction can lead to fluorescence quenching, providing a "turn-off" signal for detection. Bola-type molecules incorporating two oxadiazole units linked by a flexible chain have been shown to be effective fluorescent chemosensors for nitro-explosives.

The design of these probes often involves computational studies, such as Density Functional Theory (DFT) calculations, to predict the electronic structure and photophysical properties of the sensor in its free and analyte-bound states. This allows for a rational design approach to optimize the sensitivity and selectivity of the chemical probe.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting 1-(substituted-phenyl)ethanone intermediates with thiosemicarbazide in PEG-400 under catalytic acetic acid at 70–80°C for 2–3 hours . Alternatively, alkylation of brominated intermediates (e.g., 2-bromo-1-(naphthalen-1-yl)ethanone) with heterocyclic thiols yields structurally analogous compounds, followed by purification via recrystallization . Acetyl chloride and glacial acetic acid are also used in reflux conditions to introduce thioxo groups, with purification confirmed via TLC .

Q. How are spectroscopic techniques employed to characterize this compound derivatives?

- Methodology : Characterization relies on IR (to confirm carbonyl and oxadiazole C=N stretches), ¹H/¹³C NMR (to identify substituent environments and methyl groups), and HR-MS (for molecular ion validation). For instance, NMR signals at δ 2.38 ppm (s, 3H) confirm methyl groups adjacent to oxadiazole rings, while IR peaks near 1700 cm⁻¹ indicate ketone functionalities . Mass spectra with m/z 297.33 (M+1) align with expected molecular weights .

Q. What purification strategies are effective for isolating this compound derivatives?

- Methodology : Recrystallization from ethanol or methanol is standard for removing unreacted starting materials. TLC (e.g., methanol:chloroform, 1:9) monitors reaction progress and purity . For hygroscopic or thermally unstable derivatives, column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is recommended .

Advanced Research Questions

Q. How do structural modifications of the oxadiazole ring influence anti-tubercular activity?

- Methodology : Introducing electron-withdrawing groups (e.g., nitro, chloro) at specific positions enhances bioactivity. For example, 1-(5-methyl-1,3,4-oxadiazol-2-yl)urea derivatives with adamantyl substituents show improved MIC values against Mycobacterium tuberculosis (e.g., compound 36 , MIC = 0.5 µg/mL) due to increased lipophilicity and membrane permeability . Comparative SAR studies reveal that pyridine-substituted derivatives exhibit higher activity than phenyl analogs, attributed to improved hydrogen bonding with target enzymes .

Q. What computational approaches are used to predict the reactivity of this compound in drug design?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enoyl-acyl carrier protein reductase (InhA) in tuberculosis. In silico ADMET predictions (SwissADME) evaluate pharmacokinetic properties, such as blood-brain barrier penetration, critical for CNS-targeted derivatives .

Q. How does the crystal structure of this compound derivatives inform stability and packing efficiency?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For example, thiadiazole analogs exhibit π-π stacking between aromatic rings and hydrogen bonding via NH₂ groups, stabilizing the lattice . SHELX software refines unit cell parameters, with data-to-parameter ratios >15 ensuring accuracy .

Q. What role do oxadiazole derivatives play in modulating neuroreceptor signaling pathways?

- Methodology : Compounds like CAY 10566, containing the 5-methyl-1,3,4-oxadiazole moiety, act as neuroreceptor ligands. Radioligand binding assays (e.g., with ³H-labeled antagonists) quantify affinity for receptors like NMDA or GABAₐ. Functional assays (calcium flux or electrophysiology) assess downstream signaling effects .

Experimental Design & Data Analysis

Q. How to resolve contradictions in biological activity data across structurally similar derivatives?

- Methodology : Validate assays using standardized protocols (e.g., microdilution for MIC determination). Cross-check with orthogonal assays (e.g., resazurin reduction for anti-TB activity) . Statistical tools (ANOVA) identify outliers, while molecular dynamics simulations explain discrepancies via binding mode variations .

Q. What strategies optimize reaction yields for large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.